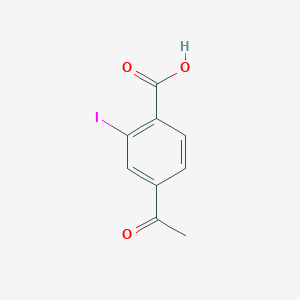

4-Acetyl-2-iodobenzoic acid

CAS No.: 1612219-57-4

Cat. No.: VC5043424

Molecular Formula: C9H7IO3

Molecular Weight: 290.056

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1612219-57-4 |

|---|---|

| Molecular Formula | C9H7IO3 |

| Molecular Weight | 290.056 |

| IUPAC Name | 4-acetyl-2-iodobenzoic acid |

| Standard InChI | InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | AXHJEOGNSSBUAX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C=C1)C(=O)O)I |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-acetyl-2-iodobenzoic acid is , with a molecular weight of 306.06 g/mol. The iodine atom at the ortho position introduces steric and electronic effects that influence reactivity, while the para-acetyl group contributes to the compound’s electrophilic character. Key spectral data for analogous iodobenzoic acids, such as 4-fluoro-2-iodobenzoic acid and 4-chloro-2-iodobenzoic acid, provide insights into expected features:

-

NMR: A deshielded aromatic proton adjacent to the iodine atom typically appears between 7.8–8.2 ppm, while acetyl methyl protons resonate near 2.3 ppm .

-

NMR: The carboxylic carbon appears near 170 ppm, the iodine-bearing carbon at 90–95 ppm, and the acetyl carbonyl carbon near 200 ppm .

-

HRMS: Expected molecular ion peaks align with isotopic patterns characteristic of iodine () .

Synthetic Methodologies

Iridium-Catalyzed ortho-Iodination

The ortho-iodination of benzoic acids using as a precatalyst represents a state-of-the-art method for introducing iodine at the ortho position. This approach, optimized for substrates with unbiased C–H bonds, employs silver acetate (AgOAc) as an additive and molecular iodine () as the iodinating agent . For 4-acetyl-2-iodobenzoic acid, prefunctionalization of the benzoic acid with an acetyl group prior to iodination may be necessary to avoid directing-group interference. Typical reaction conditions involve:

-

Catalyst: 3 mol%

-

Additives: AgOAc (2.0 equiv), (1.2 equiv)

Oxidation of Aldehyde Precursors

An alternative route involves the oxidation of 4-acetyl-2-iodobenzaldehyde using silver-supported graphitic carbon nitride (Ag/CN) under basic conditions. This method, adapted from protocols for 2-iodobenzoic acid synthesis, achieves yields up to 77% under oxygen atmosphere :

-

Conditions: NaOH (1 equiv), Ag/CN (10 mol%), HO, 50°C, 10 hours .

-

Work-up: Acidification to pH 3 followed by extraction and chromatography .

Table 1: Comparative Synthetic Routes for Iodobenzoic Acid Derivatives

| Method | Catalyst/Reagent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Ir-catalyzed C–H activation | 60–82 | >20:1 ortho | ||

| Aldehyde oxidation | Ag/CN | 77 | N/A |

Physicochemical Properties

The acetyl and iodine substituents confer distinct solubility and stability characteristics:

-

Solubility: Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic iodine atom; moderate solubility in methanol .

-

Stability: Susceptible to photodehalogenation under UV light, necessitating storage in amber vials .

-

Acidity: The carboxylic acid group exhibits a pKa ≈ 2.5–3.0, slightly lower than unsubstituted benzoic acid (pKa 4.2) due to electron-withdrawing effects .

Applications in Organic Synthesis

4-Acetyl-2-iodobenzoic acid serves as a versatile building block in cross-coupling reactions:

-

Suzuki-Miyaura Coupling: The iodine atom undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures, a key step in drug candidate synthesis .

-

Acetyl Group Manipulation: The acetyl moiety can be reduced to a hydroxymethyl group or converted to an amide for prodrug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume